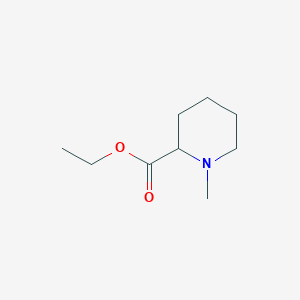

Ethyl 1-methylpiperidine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-methylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-4-5-7-10(8)2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICBNHLULHJETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30727-18-5 | |

| Record name | Ethyl 1-methyl-2-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30727-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methylpiperidine-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1-methylpiperidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical properties of ethyl 1-methylpiperidine-2-carboxylate

An In-depth Technical Guide to the Physical Properties of Ethyl 1-Methylpiperidine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a derivative of piperidine, a scaffold present in numerous pharmaceuticals, a thorough understanding of its physical properties is paramount for its effective use in research and development.[1] This guide provides a detailed examination of the key physicochemical characteristics of this compound, including its molecular structure, boiling point, density, and refractive index. Furthermore, it outlines robust, field-proven experimental protocols for the precise determination of these properties, emphasizing the causality behind methodological choices to ensure data integrity. This document is intended to serve as a comprehensive resource for scientists, enabling them to handle, purify, and utilize this compound with confidence and precision in synthetic and drug development workflows.

Introduction to a Privileged Scaffold Intermediate

The piperidine ring is a cornerstone structural motif in medicinal chemistry, renowned for its favorable pharmacokinetic properties and its presence in a wide array of clinically approved drugs.[1] this compound, also known as Ethyl 1-methylpipecolinate, serves as a valuable synthetic intermediate for accessing more complex molecules within this class.[2][3] Its physical state, volatility, and solubility are not mere data points; they are critical parameters that govern its purification, reaction conditions, formulation, and ultimately, its utility in the synthesis of novel therapeutic agents.[1][3]

The precise characterization of its physical properties is the first step in any rigorous scientific investigation. It allows researchers to establish benchmarks for purity, design appropriate separation techniques like distillation, and select suitable solvent systems for reactions and analysis. This guide is structured to provide both the foundational data and the practical knowledge required to work with this important chemical entity.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature.[2] Its core physical properties are dictated by its molecular structure, which features a saturated nitrogen-containing ring, a methyl group on the nitrogen, and an ethyl ester functional group.

Summary of Physical Data

The essential physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₂ | [2] |

| Molecular Weight | 171.24 g/mol | [2] |

| Appearance | Clear, colorless to light yellow liquid | [2] |

| Boiling Point | 92-96 °C at 11 mmHg | [2] |

| Density | 0.975 g/mL at 25 °C | [2] |

| Refractive Index (n₂₀/D) | 1.452 | [2] |

| Flash Point | 165 °F (73.9 °C) | [2] |

| Vapor Pressure | 0.457 mmHg at 25 °C | [2] |

| Solubility | Soluble in most organic solvents (e.g., ethanol, ether) | [2] |

| Predicted pKa | 8.26 ± 0.10 | [2] |

Scientific Implications of Properties

-

Boiling Point & Volatility : The boiling point of 92-96 °C at a reduced pressure of 11 mmHg indicates that the compound is moderately volatile.[2] This property is crucial for purification via vacuum distillation, a common method for separating liquids with high boiling points at atmospheric pressure, which helps to prevent thermal decomposition.[4] The relatively low vapor pressure at 25 °C further confirms its moderate volatility.[2]

-

Density : With a density of 0.975 g/mL, the compound is slightly less dense than water.[2] This value is essential for converting mass to volume in laboratory preparations and for predicting phase separation behavior in biphasic reaction or extraction systems.

-

Refractive Index : The refractive index is a highly sensitive measure of a substance's purity. The specified value of 1.452 serves as a reliable benchmark for quality control.[2] Any deviation from this value can indicate the presence of impurities or residual solvents.

-

Solubility : Its solubility in common organic solvents makes it a versatile reagent in a wide range of synthetic transformations.[2] This property dictates the choice of reaction media and purification solvents (e.g., for chromatography or extraction).

Synthesis and Structural Context

A common laboratory-scale synthesis of this compound involves the esterification of 1-methyl-2-piperidinecarboxylic acid.[2] This reaction provides a clear context for the final structure of the molecule.

Caption: Fischer esterification synthesis pathway.

Experimental Determination of Physical Properties

The following protocols are designed as self-validating systems, incorporating steps for ensuring accuracy and precision.

Caption: Experimental workflow for property validation.

Boiling Point Determination (Micro-Reflux Method)

This method is ideal for small sample volumes and provides an accurate boiling point by ensuring the thermometer bulb is in equilibrium with the vapor of the boiling liquid.[5]

-

Principle of Causality : A liquid boils when its vapor pressure equals the applied external pressure.[5] During reflux, the vapor continuously condenses and returns to the liquid, creating a stable temperature equilibrium between the liquid and vapor phases that corresponds to the boiling point at that pressure.[5]

-

Step-by-Step Protocol :

-

Apparatus Setup : Place approximately 0.5 mL of the sample into a small test tube with a magnetic stir bar. Clamp the test tube in a heating block on a stirrer hot plate.[5]

-

Thermometer Placement : Suspend a thermometer so that its bulb is approximately 1 cm above the surface of the liquid. This ensures it measures the vapor temperature, not the liquid temperature, which can be superheated.[5]

-

Heating : Turn on the stirrer for gentle mixing to prevent bumping. Heat the block slowly.[5]

-

Observation : Observe the formation of a "reflux ring"—a ring of condensing vapor on the test tube walls. Adjust the thermometer's height so the bulb is level with this ring.[5]

-

Measurement : When the liquid is gently refluxing and the temperature reading on the thermometer stabilizes for 1-2 minutes, record this temperature as the boiling point. Record the ambient pressure.[5]

-

Validation : For highest accuracy, the boiling point should be corrected to standard pressure if the measurement was made at a different pressure.

-

Density Determination

This protocol uses a graduated cylinder and an electronic balance, a straightforward method for determining density.[6][7][8]

-

Principle of Causality : Density is an intrinsic property defined as mass per unit volume (ρ = m/V).[6][7] The accuracy of the determination depends entirely on the precision of the mass and volume measurements.

-

Step-by-Step Protocol :

-

Mass of Empty Cylinder : Place a clean, dry 10 mL graduated cylinder on an electronic balance and tare the mass to zero, or record the mass (m₁).[6][8]

-

Volume Measurement : Carefully add approximately 5-10 mL of this compound to the graduated cylinder. To avoid parallax error, read the volume (V) from the bottom of the meniscus at eye level.[6][8]

-

Mass Measurement : Place the filled cylinder back on the balance and record the mass of the liquid (m₂). If you tared the balance, this is the direct mass. If you recorded the empty mass, the liquid's mass is m₂ - m₁.[6][8]

-

Calculation : Calculate the density using the formula ρ = mass / V. Ensure the temperature of the liquid is recorded, as density is temperature-dependent.

-

Validation : Repeat the procedure two more times and calculate the average density to improve precision and minimize random errors.[6][8]

-

Refractive Index Determination

The Abbe refractometer is a standard instrument for the rapid and precise measurement of the refractive index of liquids.[9]

-

Principle of Causality : The refractive index measures how much the path of light is bent, or refracted, when it enters a material. It is a fundamental physical constant that depends on temperature and the wavelength of light used. Therefore, temperature control is critical for an accurate measurement.[10]

-

Step-by-Step Protocol :

-

Instrument Calibration : Ensure the refractometer is clean and calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application : Place a few drops of the sample onto the prism of the refractometer and close the prism.

-

Temperature Control : Allow the sample to equilibrate to the standard measurement temperature, typically 20 °C, using the instrument's integrated water bath.

-

Measurement : Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading : Read the refractive index value from the instrument's scale.

-

Validation : Clean the prism thoroughly with an appropriate solvent (e.g., ethanol or isopropanol) and a soft lens tissue after the measurement to prevent contamination for the next user.

-

Applications in Research and Drug Development

The physical properties of this compound are directly relevant to its application as a synthetic intermediate.[3]

-

Synthetic Versatility : Its liquid form and solubility in organic solvents allow it to be used in a wide variety of reaction conditions, from homogenous solutions to biphasic systems.

-

Purification and Scale-Up : The documented boiling point under vacuum is critical for designing purification protocols, especially for large-scale synthesis where distillation is the preferred method for removing impurities.[4]

-

Precursor to Bioactive Molecules : As a piperidine derivative, this compound is a building block for molecules targeting the central nervous system, as well as for anticancer and antimicrobial agents.[1][11] The N-methyl group and the ethyl ester at the 2-position provide specific steric and electronic properties that can be crucial for molecular recognition at biological targets.[11]

Safety and Handling

Based on available safety data, this compound is classified as a corrosive substance that can cause burns.[2] It may also cause irritation upon contact with the skin and eyes or if inhaled.[2]

-

Personal Protective Equipment (PPE) : Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and/or face shield).[2]

-

Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Storage : Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[2]

-

Spills and First Aid : In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2] In case of an accident or if you feel unwell, seek immediate medical attention.[2]

Conclusion

This compound is a chemical intermediate whose physical properties are integral to its successful application in research and development. The data and protocols presented in this guide—from boiling point and density to validated methods for their determination—provide researchers with the necessary tools to ensure purity, optimize reaction conditions, and handle the compound safely. A firm grasp of these fundamental characteristics is essential for leveraging this versatile piperidine derivative in the synthesis of the next generation of complex molecules and potential therapeutics.

References

- Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid.

- Al-Azawi, A. F., & Alshikh Khalil, M. (2015). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Acta Physica Polonica A, 129(1), 59-62.

- Zhang, X., et al. (2017). Simple method to measure the refractive index of liquid with graduated cylinder and beaker. Review of Scientific Instruments, 88(12), 125105.

- Review of Scientific Instruments. (2017). Simple method to measure the refractive index of liquid with graduated cylinder and beaker.

- Vernier. (n.d.). Determination of a Boiling Point - Experiment.

- ChemBK. (2024). This compound.

- University of Calgary. (n.d.). BOILING POINT DETERMINATION.

- Columbia University. (n.d.). MEASUREMENT OF DENSITY.

- Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- Chemistry LibreTexts. (2021). 2: The Density of Liquids and Solids (Experiment).

- JoVE. (2020). Video: Boiling Points - Procedure.

- Fengchen Group. (n.d.). Ethyl 1-methyl piperidine-2-carboxylate.

- YouTube. (2024). Determining the density of solids and liquids. The Lab Activity.

- Wiese, M., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 24(12), 2272.

- Wróbel, Z. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. fuaij.com [fuaij.com]

- 4. vernier.com [vernier.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 7. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 11. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 1-methylpiperidine-2-carboxylate molecular weight and formula

An In-Depth Technical Guide to Ethyl 1-methylpiperidine-2-carboxylate

Executive Summary: This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern organic synthesis. With the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol , this compound serves as a critical intermediate in the development of various high-value chemical entities, particularly within the pharmaceutical industry. Its utility is underscored by its role in the synthesis of several local anesthetics. This guide details its physicochemical properties, synthesis methodologies, applications in drug discovery, and essential safety protocols, offering a vital resource for researchers, chemists, and professionals in drug development.

Introduction to a Versatile Synthetic Intermediate

This compound, also known as Ethyl 1-methylpipecolinate, is a substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and engage in crucial binding interactions with biological targets. This specific compound, featuring a methyl group on the piperidine nitrogen and an ethyl ester at the 2-position, is a valuable and highly sought-after intermediate for creating more complex molecular architectures. Its primary significance lies in its application as a precursor in the synthesis of active pharmaceutical ingredients (APIs), most notably local anesthetics such as mepivacaine.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, application, and reactivity in synthetic protocols. This compound is typically a clear, colorless to light yellow or orange liquid. Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H17NO2 | |

| Molecular Weight | 171.24 g/mol | |

| CAS Number | 30727-18-5 | |

| Appearance | Clear, colorless to light orange/yellow liquid | |

| Density | 0.975 g/mL at 25°C | |

| Boiling Point | 92-96°C at 11 mmHg | |

| Flash Point | 165°F (73.9°C) | |

| Refractive Index | n20/D 1.452 | |

| Solubility | Soluble in most organic solvents (e.g., ethanol, ether) |

Synthesis and Characterization

Synthesis Methodology

The preparation of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid, 1-methyl-2-piperidinecarboxylic acid. This transformation is a standard procedure in organic chemistry, often necessary to protect the carboxylic acid or to modify its reactivity for subsequent synthetic steps.

A general laboratory-scale protocol involves reacting 1-methyl-2-piperidinecarboxylic acid with ethanol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid. The choice of catalyst is critical; thionyl chloride is highly effective as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is then readily esterified by ethanol. The byproducts (SO2 and HCl) are gaseous, which helps drive the reaction to completion.

Experimental Protocol: Esterification via Thionyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend 1-methyl-2-piperidinecarboxylic acid in an excess of absolute ethanol.

-

Reagent Addition: Cool the mixture in an ice bath to 0°C. Slowly add thionyl chloride dropwise. This step is highly exothermic and releases HCl gas; proper ventilation in a chemical fume hood is mandatory.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux and maintain for several hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture and carefully remove the excess ethanol under reduced pressure.

-

Purification: Dissolve the residue in an appropriate solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Final Purification: Purify the crude ester by vacuum distillation to obtain the final high-purity product.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry.

Caption: General workflow for the synthesis and purification of the target ester.

Applications in Research and Drug Development

The primary value of this compound is its role as a versatile building block in the synthesis of complex organic molecules.

Intermediate for Local Anesthetics

This compound is a documented precursor in the synthesis of several important local anesthetics. For example, the synthesis of mepivacaine, a widely used amide-type local anesthetic, utilizes a piperidine core derived from this ester. The synthetic pathway typically involves the amidation of the ester group with an appropriate aniline derivative. The use of palladium catalysts in such reductive acylation reactions has been reported as an efficient method for producing mepivacaine, lidocaine, and related drugs from intermediates like this compound.

The Piperidine Scaffold in Medicinal Chemistry

The piperidine motif is a "privileged scaffold" in drug discovery, meaning it is a structural framework that is frequently found in active biological agents. Its conformational flexibility and basic nitrogen atom allow it to interact favorably with a wide range of protein targets. The N-benzyl piperidine motif, a related structure, is particularly noted for its ability to engage in cation-π interactions and fine-tune the physicochemical properties of drug candidates. As a substituted piperidine, this compound provides a ready-to-use chiral or achiral core onto which further complexity can be built, making it an invaluable tool for medicinal chemists aiming to explore new chemical space.

Safety and Handling

Due to its chemical nature, this compound must be handled with appropriate caution. It is classified as a corrosive substance that can cause burns.

| Hazard Information | Description |

| Hazard Symbol | C - Corrosive |

| Risk Codes | R34: Causes burns |

| Safety Phrases | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37/39: Wear suitable protective clothing, gloves, |

An In-depth Technical Guide to the Biological Activity of Ethyl 1-Methylpiperidine-2-carboxylate

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: This document is intended for research and informational purposes only. Ethyl 1-methylpiperidine-2-carboxylate is a chemical compound for laboratory investigation and is not approved for human or veterinary use.

Introduction: The Piperidine Scaffold and its Significance in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a cornerstone in the design of a vast array of therapeutic agents. From potent analgesics to innovative treatments for neurological disorders, the piperidine motif is a testament to nature's efficiency in creating biologically active molecules.

This guide focuses on a specific, yet under-explored, member of this family: this compound. While direct biological data for this compound is limited in publicly available literature, its structural architecture, particularly its close resemblance to the well-characterized alkaloid arecoline, provides a strong foundation for predicting its pharmacological profile. This document will, therefore, present a comprehensive overview of the synthesis of this compound, infer its likely biological activities based on robust structure-activity relationship (SAR) analysis with arecoline, and provide detailed, field-proven experimental protocols to validate these hypotheses.

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved through the Fischer-Speier esterification of its corresponding carboxylic acid, 1-methyl-2-piperidinecarboxylic acid (also known as N-methylpipecolic acid). This classic and reliable method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[1][2][3][4][5][6]

Experimental Protocol: Fischer-Speier Esterification

Objective: To synthesize this compound from 1-methyl-2-piperidinecarboxylic acid and ethanol.

Materials:

-

1-methyl-2-piperidinecarboxylic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-methyl-2-piperidinecarboxylic acid in a large excess of anhydrous ethanol. The ethanol acts as both a reagent and a solvent, driving the equilibrium towards the product.[6]

-

Catalyst Addition: While stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution. This is an exothermic process and should be done in an ice bath.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain the final product of high purity.

Inferred Biological Activity: A Cholinergic Profile

The structural similarity between this compound and arecoline, a major alkaloid from the areca nut, is striking. Arecoline is a well-documented cholinergic agent, acting as a non-selective partial agonist at muscarinic and nicotinic acetylcholine receptors.[7] This strong structural analogy allows us to hypothesize a similar biological activity profile for this compound.

Cholinergic System Engagement

Arecoline's effects are primarily mediated through its interaction with the cholinergic system.[8] It mimics the action of the neurotransmitter acetylcholine, leading to a range of physiological responses. Given the shared N-methylpiperidine core and the presence of an ester functional group, it is highly probable that this compound will also exhibit cholinergic activity.

Expected Mechanism of Action:

-

Muscarinic Receptor Agonism: Arecoline is a potent agonist at muscarinic acetylcholine receptors (mAChRs).[8][9] We predict that this compound will also bind to and activate these G-protein coupled receptors, leading to downstream signaling cascades.

-

Nicotinic Receptor Interaction: Arecoline also demonstrates activity at certain nicotinic acetylcholine receptor (nAChR) subtypes.[7] It is plausible that this compound will exhibit some affinity for these ligand-gated ion channels.

Experimental Validation: Protocols for Biological Characterization

To empirically determine the biological activity of this compound, a series of in vitro assays are essential. The following protocols are designed to provide a comprehensive evaluation of its predicted cholinergic activity and potential cytotoxicity.

Protocol 1: Muscarinic and Nicotinic Receptor Binding Assays

Objective: To determine the binding affinity of this compound for muscarinic and nicotinic acetylcholine receptors using radioligand binding assays.[8][10][11][12]

Principle: This competitive binding assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor. The concentration at which the test compound inhibits 50% of the specific binding of the radioligand is its IC50 value, from which the binding affinity (Ki) can be calculated.[8]

Materials:

-

Cell membranes expressing the target receptor subtype (e.g., CHO or HEK293 cells transfected with specific mAChR or nAChR subtypes)

-

Radioligand (e.g., [³H]-N-methylscopolamine for mAChRs, [³H]-epibatidine or [³H]-cytisine for nAChRs)

-

Unlabeled competitor (the test compound, this compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salt concentrations)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well filter plates

-

Vacuum filtration manifold

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In a 96-well filter plate, add the binding buffer, serial dilutions of the test compound, and a fixed concentration of the radioligand.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Cholinergic Activity Assay

Objective: To assess the functional cholinergic activity of this compound by measuring its effect on intracellular acetylcholine levels in a cholinergic cell line.[13][14][15][16]

Principle: This cell-based assay utilizes a human cholinergic neuroblastoma cell line (e.g., LA-N-2) that endogenously expresses components of the cholinergic system. Changes in intracellular acetylcholine levels upon treatment with the test compound are measured to determine its functional activity as a cholinergic agent.[13][14][15][16]

Materials:

-

LA-N-2 human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Test compound (this compound)

-

Lysis buffer

-

Acetylcholine assay kit (e.g., ELISA or fluorescence-based)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Culture: Culture LA-N-2 cells in 96-well plates until they reach the desired confluency.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified incubation period.

-

Cell Lysis: After incubation, wash the cells and then lyse them to release the intracellular contents, including acetylcholine.

-

Acetylcholine Quantification: Measure the concentration of acetylcholine in the cell lysates using a commercially available assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the intracellular acetylcholine concentration against the concentration of the test compound to determine the dose-response relationship.

Protocol 3: Cytotoxicity Assays (MTT and LDH)

Objective: To evaluate the potential cytotoxicity of this compound.

Principle:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7][17][18][19]

-

LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium. The amount of LDH released is an indicator of cell membrane damage and cytotoxicity.[14][15][16][20][21]

Materials:

-

Adherent or suspension cells

-

Cell culture medium

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach and grow for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Materials:

-

Cells in culture

-

Test compound

-

LDH assay kit (containing substrate, cofactor, and dye)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Treatment: Treat cells with different concentrations of the test compound in a 96-well plate.

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.

-

LDH Reaction: Add the LDH reaction mixture from the kit to the supernatant samples.

-

Incubation: Incubate at room temperature for the time specified in the kit's protocol, protected from light.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).

-

Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity compared to a maximum LDH release control (cells treated with a lysis buffer).

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Binding Affinities (Ki) of this compound

| Receptor Subtype | Ki (nM) |

| Muscarinic M1 | [Insert Value] |

| Muscarinic M2 | [Insert Value] |

| Muscarinic M3 | [Insert Value] |

| Muscarinic M4 | [Insert Value] |

| Muscarinic M5 | [Insert Value] |

| Nicotinic α4β2 | [Insert Value] |

| Nicotinic α7 | [Insert Value] |

Table 2: Hypothetical Cytotoxicity Data (IC50) of this compound

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| [e.g., HEK293] | MTT | 24 | [Insert Value] |

| 48 | [Insert Value] | ||

| [e.g., HepG2] | LDH | 24 | [Insert Value] |

| 48 | [Insert Value] |

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex experimental workflows and biological pathways.

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. clyte.tech [clyte.tech]

- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. atcc.org [atcc.org]

- 19. broadpharm.com [broadpharm.com]

- 20. LDH cytotoxicity assay [protocols.io]

- 21. cellbiologics.com [cellbiologics.com]

Ethyl 1-methylpiperidine-2-carboxylate: A Keystone Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Piperidines in Medicinal Chemistry

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, owing to its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile template for three-dimensional molecular design.[1][2] When chirality is introduced into the piperidine ring, it unlocks the potential for highly specific interactions with biological targets, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2] Ethyl 1-methylpiperidine-2-carboxylate, a derivative of pipecolic acid, represents a particularly valuable chiral building block. Its enantiomerically pure forms, (R)- and (S)-ethyl 1-methylpiperidine-2-carboxylate, serve as critical starting materials for the asymmetric synthesis of a range of complex active pharmaceutical ingredients (APIs). The strategic placement of the carboxylate and N-methyl groups provides a synthetic handle for further elaboration, while the chiral center at the C2 position dictates the stereochemistry of the final molecule, which is often crucial for its therapeutic efficacy. This guide provides a comprehensive overview of the synthesis, chiral resolution, and application of this pivotal chiral synthon.

Synthesis of Racemic this compound

The preparation of the racemic this compound is a foundational step before chiral resolution. This can be efficiently achieved through two primary synthetic routes: N-methylation of ethyl pipecolate or esterification of 1-methylpiperidine-2-carboxylic acid.

Route A: N-Methylation of Ethyl Pipecolate

This is a direct and common method for the synthesis of N-alkylated amines. The reaction involves the methylation of the secondary amine of ethyl pipecolinate.

Causality Behind Experimental Choices: Formaldehyde and formic acid (Eschweiler-Clarke reaction) provide a mild and effective method for methylation, avoiding the use of more hazardous reagents like methyl iodide. The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formate.

Route B: Esterification of 1-methylpiperidine-2-carboxylic acid

Alternatively, if 1-methylpiperidine-2-carboxylic acid is the available starting material, a standard Fischer esterification can be employed.

Causality Behind Experimental Choices: The use of a strong acid catalyst, such as sulfuric acid or thionyl chloride in ethanol, is essential to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol.[3] Thionyl chloride is particularly effective as it converts the carboxylic acid to an acyl chloride in situ, which is highly reactive towards the alcohol.

Chiral Resolution: Accessing the Enantiopure Building Blocks

The separation of the racemic mixture into its constituent enantiomers is the most critical step in harnessing the potential of this compound as a chiral building block. Two robust methods are widely employed: diastereomeric salt formation and enzymatic kinetic resolution.

Method 1: Diastereomeric Salt Formation and Fractional Crystallization

This classical resolution technique relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form diastereomeric salts.[4] These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Causality Behind Experimental Choices: Chiral acids such as L-(-)-Dibenzoyltartaric acid (L-DBTA) are effective resolving agents for amines. The choice of solvent is crucial; it must be one in which the diastereomeric salts have a significant solubility difference to allow for the selective crystallization of one diastereomer.

Method 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic resolutions offer a highly selective and environmentally benign approach to separating enantiomers.[5][6] Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer.

Causality Behind Experimental Choices: Lipases, such as Candida antarctica lipase B (CAL-B), are known for their high enantioselectivity in the acylation of secondary amines.[5] The choice of acyl donor and solvent can significantly influence the reaction rate and selectivity. Anhydrous conditions are crucial to prevent hydrolysis of the ester.

Applications in Asymmetric Synthesis of Pharmaceuticals

The enantiopure forms of this compound are valuable intermediates in the synthesis of several important drugs, particularly local anesthetics.

Synthesis of Levobupivacaine

(S)-1-Butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, known as Levobupivacaine, is a long-acting local anesthetic. The synthesis utilizes (S)-ethyl 1-methylpiperidine-2-carboxylate as a key chiral precursor.[7]

Synthesis of Ropivacaine

(S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, or Ropivacaine, is another widely used local anesthetic. Its synthesis also relies on an enantiopure piperidine-2-carboxylate derivative.[8]

Data Presentation

| Parameter | Route A: N-Methylation | Route B: Esterification | Method 1: Diastereomeric Salt Resolution | Method 2: Enzymatic Kinetic Resolution |

| Starting Material | Ethyl Pipecolate | 1-Methylpiperidine-2-carboxylic acid | Racemic this compound | Racemic this compound |

| Key Reagents | Formaldehyde, Formic Acid | Ethanol, SOCl₂ or H₂SO₄ | L-(-)-Dibenzoyltartaric acid | Candida antarctica lipase B, Acyl donor |

| Typical Yield | >90% | >85% | 40-45% (for one enantiomer) | ~45% (for one enantiomer) |

| Enantiomeric Excess (ee) | N/A (Racemic) | N/A (Racemic) | >98% | >99% |

| Key Advantages | High yield, mild conditions | High yield, readily available reagents | Well-established, reliable method | High selectivity, green chemistry |

| Key Disadvantages | N/A | Use of corrosive acids | Stoichiometric use of resolving agent | Requires screening of enzymes and conditions |

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound via N-Methylation

Figure 1: Workflow for the synthesis of racemic this compound via N-methylation.

-

Reaction Setup: To a stirred solution of ethyl pipecolate (1 equiv.) in formic acid (3 equiv.), add 37% aqueous formaldehyde (1.5 equiv.) dropwise at 0°C.

-

Reaction: The reaction mixture is heated to reflux for 6-8 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After cooling to room temperature, the reaction mixture is carefully basified with a saturated solution of sodium hydroxide to pH > 10.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to afford pure racemic this compound.

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

Figure 2: Workflow for chiral resolution by diastereomeric salt formation.

-

Salt Formation: Dissolve racemic this compound (1 equiv.) and L-(-)-Dibenzoyltartaric acid (0.5 equiv.) in a minimal amount of hot methanol.

-

Crystallization: Allow the solution to cool slowly to room temperature. Seed crystals may be added to induce crystallization. Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.

-

Isolation: Filter the precipitated diastereomeric salt and wash with a small amount of cold methanol.

-

Liberation of the Free Base: The diastereomeric salt is dissolved in water and basified with a 2M sodium hydroxide solution. The aqueous layer is then extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the enantiomerically enriched this compound. The enantiomeric excess should be determined by chiral HPLC.

Conclusion

This compound is a cornerstone chiral building block that provides a reliable and versatile entry point for the asymmetric synthesis of a multitude of pharmaceutical agents. The straightforward preparation of the racemate, coupled with robust and efficient methods for chiral resolution, ensures access to both enantiomers in high purity. As the demand for enantiopure drugs continues to grow, the strategic application of such well-defined chiral synthons will remain a critical element in the drug development pipeline, enabling the creation of safer and more effective medicines.

References

-

The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. PMC. Available at: [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

-

Enantioselective lipase-catalyzed reactions of methyl pipecolinate: Transesterification and N-acylation. ResearchGate. Available at: [Link]

-

This compound. ChemBK. Available at: [Link]

- The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds. Google Patents.

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]

-

Chiral HPLC Separations. Phenomenex. Available at: [Link]

- Process for resolving racemic mixtures of piperidine derivatives. Google Patents.

-

1-methyl-piperidine-3-carboxylic acid methyl ester. ChemBK. Available at: [Link]

-

The dimerization of Δ1-piperidine-2-carboxylic acid. PMC. Available at: [Link]

-

Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. Available at: [Link]

-

Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. Available at: [Link]

-

Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. Available at: [Link]

- Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. Google Patents.

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available at: [Link]

-

Synthesis of Methyl N-Boc-(2S,4R)-4-methylpipecolate. ResearchGate. Available at: [Link]

-

The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central. Available at: [Link]

- Method for preparing ropivacaine. Google Patents.

-

1-Methylpiperidine-3-carboxylic acid ethyl ester. NIST WebBook. Available at: [Link]

-

Synthesis and biological activities of local anesthetics. RSC Publishing. Available at: [Link]

-

Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. SIELC. Available at: [Link]

-

1-Methylpiperidine-2-carboxylic acid. PubChem. Available at: [Link]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. Available at: [Link]

-

Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. Available at: [Link]

-

A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. PubMed. Available at: [Link]

-

(R)-1-Methylpiperidine-2-carboxylic acid. MySkinRecipes. Available at: [Link]

-

Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ResearchGate. Available at: [Link]

-

Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. Available at: [Link]

-

(R)-Ethyl 3-methylpiperidine-3-carboxylate. PubChem. Available at: [Link]

-

Kinetic resolution of (±)-1 using an enzymatic reaction. ResearchGate. Available at: [Link]

- Methylation synthesis method of N-heterocyclic compound. Google Patents.

-

1-Methylpiperidine-3-carboxylic acid ethyl ester. NIST WebBook. Available at: [Link]

-

N-Hydroxy pipecolic acid methyl ester is involved in Arabidopsis immunity. ResearchGate. Available at: [Link]

-

Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Mthis compound | C8H15NO2 | CID 12957464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103086954A - Method for preparing ropivacaine - Google Patents [patents.google.com]

The N-Methyl Piperidine Core: A Historical and Synthetic Deep Dive for the Modern Researcher

An In-depth Technical Guide on the Discovery, History, and Application of N-Methyl Piperidine Derivatives in Drug Development

Abstract

The N-methyl piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the backbone of a multitude of clinically significant therapeutics. This technical guide provides a comprehensive exploration of the discovery and historical evolution of N-methyl piperidine derivatives, from the initial isolation of piperidine to the rational design of complex pharmaceuticals. We will delve into the seminal moments of discovery, the development of key synthetic methodologies, and the elucidation of the structure-activity relationships that have guided the development of potent analgesics, antipsychotics, and anticholinergics. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding the enduring legacy and future potential of this remarkable heterocyclic motif.

From Pepper to Pharmacology: The Genesis of the Piperidine Scaffold

The story of N-methyl piperidine derivatives begins with the parent heterocycle, piperidine. First isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the alkaloid responsible for the pungency of black pepper, piperidine's structure remained a subject of debate for several decades.[1] It was the German chemist Albert Ladenburg who, through a series of elegant experiments in the late 19th century, correctly established its six-membered heterocyclic structure.[2]

The journey from this fundamental understanding to the creation of N-methylated analogs was driven by the burgeoning field of organic synthesis and the quest to understand the physiological effects of modifying natural products. The introduction of a methyl group onto the nitrogen atom of the piperidine ring, a seemingly minor alteration, was found to profoundly impact the molecule's physical and pharmacological properties, paving the way for a new class of synthetic compounds with diverse therapeutic potential.[3]

The Dawn of N-Methylation: Pioneering Synthetic Methodologies

The ability to selectively introduce a methyl group onto the piperidine nitrogen was a critical step in unlocking the therapeutic potential of this scaffold. Early synthetic chemists developed several foundational methods for N-methylation, many of which are still in use today in modified forms.

The Eschweiler-Clarke Reaction: A Classic Reductive Amination

First reported by Wilhelm Eschweiler in 1905 and later refined by Hans Thacher Clarke in 1933, the Eschweiler-Clarke reaction has become a cornerstone of amine methylation.[4][5][6] This one-pot reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[7] The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formate. A key advantage of this method is that it avoids the formation of quaternary ammonium salts, stopping cleanly at the tertiary amine stage.[5]

Experimental Protocol: N-Methylation of Piperidine via Eschweiler-Clarke Reaction

-

Materials:

-

Piperidine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Diethyl ether

-

Potassium hydroxide (pellets)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperidine and formic acid.

-

Slowly add the formaldehyde solution to the stirred mixture. The addition is exothermic, and the reaction temperature should be controlled with an ice bath if necessary.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The evolution of carbon dioxide will be observed.

-

Cool the reaction mixture to room temperature and make it strongly alkaline by the careful addition of potassium hydroxide pellets.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude N-methylpiperidine can be purified by distillation.

-

The Leuckart-Wallach Reaction: Reductive Amination with Formamide

Discovered by Rudolf Leuckart in 1885 and later expanded upon by Otto Wallach, the Leuckart-Wallach reaction provides an alternative route to N-methylated amines.[8][9] This method involves heating a primary or secondary amine with formamide or ammonium formate.[10] The reaction proceeds through the formation of a formyl derivative, which is then reduced. While generally requiring higher temperatures than the Eschweiler-Clarke reaction, it offers a valuable alternative, particularly in specific synthetic contexts.[9]

Diagram: Historical N-Methylation Reactions

Caption: Key historical methods for the N-methylation of piperidine.

Landmark N-Methyl Piperidine Derivatives: A Chronological Perspective

The development of reliable N-methylation techniques opened the floodgates for the synthesis and pharmacological evaluation of a vast array of N-methyl piperidine derivatives. The following sections highlight some of the most influential compounds that have shaped the course of medicine.

Meperidine (Pethidine): The Dawn of Synthetic Opioids

Synthesized in 1939 by Otto Eisleb, meperidine (marketed as Demerol) was initially investigated as an anticholinergic agent.[11][12] However, its potent analgesic properties were soon discovered, marking a pivotal moment in the history of pain management. As the first fully synthetic opioid, meperidine demonstrated that the complex morphine scaffold was not a prerequisite for potent analgesia. The N-methylpiperidine core of meperidine was found to be a crucial pharmacophore for its opioid receptor activity.

Table 1: Key Milestones in the History of Meperidine

| Year | Milestone | Significance |

| 1939 | Synthesis of Meperidine | First fully synthetic opioid, demonstrating the importance of the N-methylpiperidine scaffold for analgesia.[11] |

| 1940s | Clinical Introduction | Became a widely used analgesic for moderate to severe pain. |

| 1970s | Identification of Normeperidine | Recognition of the neurotoxic metabolite, leading to more cautious use.[13] |

Phencyclidine (PCP): From Anesthetic to Dissociative Hallucinogen

Developed in the 1950s by Parke-Davis pharmaceutical company, phencyclidine (PCP) was initially introduced as an intravenous anesthetic under the trade name Sernyl.[4][5][8] Its N-methylpiperidine ring is part of a more complex 1-phenylcyclohexylpiperidine structure. While it produced effective anesthesia without depressing respiration, its use was short-lived due to a high incidence of postoperative delirium, agitation, and hallucinations.[10] By the 1960s, PCP emerged as a recreational drug, known for its profound dissociative and hallucinogenic effects.

Haloperidol: A Breakthrough in Antipsychotic Therapy

The discovery of haloperidol in 1958 by Paul Janssen and his team at Janssen Pharmaceutica represented a major breakthrough in the treatment of psychosis.[14][15] Developed from a research program focused on meperidine analogs, haloperidol is a butyrophenone derivative containing a 4-substituted piperidine ring.[15] While not an N-methylated piperidine in its final form, its development was directly inspired by N-methylpiperidine-containing analgesics. The synthesis of haloperidol involves the coupling of a butyrophenone side chain to a piperidine precursor.[9] Its potent antagonism of dopamine D2 receptors established a new paradigm for antipsychotic drug action and remains a cornerstone of treatment for schizophrenia and other psychotic disorders.[15]

Diagram: Evolution of N-Methyl Piperidine Derivatives in CNS Drug Discovery

Caption: The diversification of the N-methylpiperidine core into major classes of CNS-acting drugs.

N-Methyl-3-piperidyl Benzilate (JB-336): A Potent Anticholinergic

N-Methyl-3-piperidyl benzilate, also known as JB-336, is a potent anticholinergic agent that emerged from research into glycolate esters in the mid-20th century.[11][16][17] Structurally related to the chemical warfare agent 3-quinuclidinyl benzilate (BZ), JB-336 acts as a muscarinic acetylcholine receptor antagonist.[18] Its synthesis typically involves the transesterification of methyl benzilate with N-methyl-3-hydroxypiperidine.[15] Due to its potent central nervous system effects, including delirium and hallucinations, it is a controlled substance with limited legitimate use, primarily in research as a radiolabeled ligand for studying muscarinic receptors.[11][18]

Conformational Analysis: Understanding the 3D Structure

The therapeutic efficacy and target selectivity of N-methyl piperidine derivatives are intrinsically linked to their three-dimensional conformation. The piperidine ring typically adopts a chair conformation, similar to cyclohexane.[12] However, the presence of the nitrogen atom and the N-methyl group introduces additional conformational complexity.

The N-methyl group can exist in either an axial or an equatorial position, and the energy barrier for nitrogen inversion is relatively low.[12] For N-methylpiperidine itself, the equatorial conformation is generally favored.[12] The specific conformation adopted by a derivative will depend on the nature and position of other substituents on the piperidine ring, as well as the surrounding solvent environment. A thorough understanding of these conformational preferences is crucial for rational drug design and the interpretation of structure-activity relationships.

Modern Synthetic Strategies and Future Directions

While the classical N-methylation reactions remain relevant, modern organic synthesis has introduced a plethora of new methods for the construction and functionalization of the N-methyl piperidine core. These include transition-metal-catalyzed cross-coupling reactions, C-H activation strategies, and novel cyclization methods.

The enduring importance of the N-methyl piperidine scaffold in drug discovery is a testament to its versatility and favorable pharmacological properties. As our understanding of disease biology deepens and new therapeutic targets emerge, this privileged structure will undoubtedly continue to serve as a valuable starting point for the development of the next generation of innovative medicines.

References

-

The discovery of haloperidol. PubMed. [Link]

-

The History and Development of Haloperidol: A Pharmacological Journey. [Link]

-

Leuckart reaction. Wikipedia. [Link]

-

Eschweiler–Clarke reaction. Grokipedia. [Link]

-

Leuckart reaction. Grokipedia. [Link]

-

Eschweiler–Clarke reaction. Wikipedia. [Link]

-

STUDIES ON THE LEUCKART REACTION. Semantic Scholar. [Link]

-

Review of Modern Eschweiler–Clarke Methylation Reaction. PMC. [Link]

-

Eschweiler-Clarke Reaction. SynArchive. [Link]

-

N-Methyl-3-piperidyl benzilate. Wikipedia. [Link]

-

Eschweiler- Clarke Reaction - Online Organic Chemistry Tutor. [Link]

-

Piperidine. Wikipedia. [Link]

-

Leuckart reaction - Sciencemadness Wiki. [Link]

-

The Leuckart Reaction. ResearchGate. [Link]

-

N-Methyl-3-piperidyl benzilate. Wikipedia. [Link]

-

N-Methyl-3-piperidyl benzilate. BehaveNet. [Link]

-

Improved Synthesis of N-Methylcadaverine. MDPI. [Link]

-

1-Methylpiperidine. Wikipedia. [Link]

-

Benzeneacetic acid, alpha-hydroxy-alpha-phenyl-, 1-methyl-3-piperidinyl ester. PubChem. [Link]

-

Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research (ACS Publications). [Link]

-

PIPERIDINE. Ataman Kimya. [Link]

- Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.

-

Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. OSTI.GOV. [Link]

-

Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. [Link]

-

N-Ethyl-3-piperidyl benzilate. [Link]

-

N-Methyl-3-piperidyl benzilate. BehaveNet. [Link]

-

N-methylpiperidine Definition - Organic Chemistry Key Term. Fiveable. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

-

Person: Ladenburg, Albert - IsisCB Explore. [Link]

-

Stereochemistry of oxidation of N-methylpiperidine. Chemistry Stack Exchange. [Link]

-

The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. Globe Thesis. [Link]

- Method for synthesizing N-benzyl-4-methyl-3-piperidone.

-

N-METHYL-3-PIPERIDYL BENZILATE. precisionFDA. [Link]

-

N-Methylpiperidine | C6H13N | CID 12291. PubChem. [Link]

-

Albert Ladenburg (1842-11) – The Distinguished German Chemist and Historian of Chemistry of the Second Half of the XIX Century. FUPRESS. [Link]

-

Albert Ladenburg (1842-1911) – The Distinguished German Chemist and Historian of Chemistry of the Second Half of the XIX Century (To the 110th Anniversary of His Death). FUPRESS. [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 5. The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Paul Janssen - Wikipedia [en.wikipedia.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. The haloperidol story. | Semantic Scholar [semanticscholar.org]

- 11. Timeline of the Development of Antipsychotic Drugs - Voronoi [voronoiapp.com]

- 12. Synthesis of new haloperidol analogues and characterization of their interactions with alpha-adrenoceptors in rat parotid slices and human platelet membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [The discovery of haloperidol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 16. Piperidine is a secondary amine, which is subjected to Hofmann elimination. The alkene formed as a final product is [allen.in]

- 17. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]

- 18. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 1-methylpiperidine-2-carboxylate

This guide provides a comprehensive technical overview of Ethyl 1-methylpiperidine-2-carboxylate, with a primary focus on its putative mechanism of action. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge derived from structurally analogous compounds to propose a scientifically grounded hypothesis for its biological activity.

Introduction: Unveiling this compound

This compound is an organic compound featuring a piperidine ring, a foundational structure in many biologically active molecules.[1] Its specific stereochemistry and the presence of a methyl group on the nitrogen and an ethyl ester at the 2-position suggest its potential interaction with specific biological targets. While direct research on this exact molecule is limited, its structural similarity to known cholinomimetic alkaloids, such as arecoline, provides a strong basis for investigating its pharmacological profile.[2][3] Arecoline, a major alkaloid from the areca nut, is known to act as an agonist at both muscarinic and nicotinic acetylcholine receptors.[2][3] This structural analogy is the cornerstone of our exploration into the potential mechanism of action of this compound.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C9H17NO2 |

| Molar Mass | 171.24 g/mol |

| Boiling Point | 92-96°C at 11 mmHg |

| Density | 0.975 g/mL at 25°C |

| Flash Point | 165°F |

| Vapor Pressure | 0.457 mmHg at 25°C |

| Data sourced from ChemBK[4] |

Proposed Mechanism of Action: A Cholinergic Hypothesis

Based on its structural resemblance to arecoline and other piperidine-based cholinergic agents, the primary hypothesized mechanism of action for this compound is its function as a cholinergic agonist. This activity is likely mediated through direct interaction with acetylcholine receptors (AChRs), specifically muscarinic (mAChRs) and potentially nicotinic (nAChRs) subtypes.

Interaction with Muscarinic Acetylcholine Receptors (mAChRs)

The core of the proposed mechanism lies in the agonistic activity at mAChRs. Arecoline, the primary structural analog, is a well-documented muscarinic agonist.[2] The N-methylpiperidine core of this compound mimics the essential pharmacophoric features of acetylcholine, enabling it to bind to and activate these receptors.

There are five subtypes of muscarinic receptors (M1-M5), and the specific subtype selectivity of a ligand dictates its physiological effects.[5] For instance, M1 and M4 receptors are key targets for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[5] The precise selectivity profile of this compound would require experimental validation but it is plausible that it exhibits a preference for certain subtypes, a common characteristic among muscarinic agonists.[6]

The activation of mAChRs, which are G-protein coupled receptors, initiates a cascade of intracellular signaling events. For example, M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately results in an increase in intracellular calcium and activation of protein kinase C. Conversely, M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Potential Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

While the primary hypothesis points towards muscarinic agonism, the possibility of interaction with nicotinic acetylcholine receptors should not be dismissed. nAChRs are ligand-gated ion channels, and their activation leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in depolarization of the cell membrane.[7] Nicotine and its analogs, which share some structural features with piperidine derivatives, are potent nAChR agonists.[8][9][10] The structure-activity relationships of nicotinic agonists often highlight the importance of a protonated nitrogen atom and a hydrogen bond acceptor, features present in this compound.[9][11]

The functional outcome of nAChR activation is highly dependent on the receptor subtype and its location. Neuronal nAChRs are involved in cognitive processes, reward, and addiction, while muscle-type nAChRs are crucial for neuromuscular transmission.[10][11]

Hypothesized Signaling Pathway

Caption: Hypothesized signaling pathway for this compound.

Synthesis and Characterization

A common approach involves the N-alkylation of a piperidine-2-carboxylate precursor. For instance, the synthesis of related compounds often starts from ethyl piperidine-2-carboxylate, which can be N-methylated to yield the target compound.

General Synthetic Workflow

Caption: A general workflow for the synthesis of this compound.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of this compound, a series of well-established experimental protocols should be employed.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for various cholinergic receptor subtypes.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines expressing specific human muscarinic (CHO-K1 cells expressing M1-M5) or nicotinic receptor subtypes.

-

Radioligand Binding: Perform competitive binding assays using a known radiolabeled antagonist for each receptor subtype (e.g., [3H]N-methylscopolamine for mAChRs, [3H]epibatidine for nAChRs).

-

Incubation: Incubate the membranes with the radioligand and varying concentrations of this compound.

-

Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the Ki (inhibitory constant) values by nonlinear regression analysis of the competition curves.

Functional Assays

Objective: To characterize the functional activity (agonist, antagonist, or allosteric modulator) of this compound at cholinergic receptors.

Methodology for mAChRs (G-protein coupled):

-

Calcium Mobilization Assay (for Gq-coupled receptors M1, M3, M5):

-

Load cells expressing the receptor subtype with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Measure the change in intracellular calcium concentration upon application of varying concentrations of the test compound using a fluorometric imaging plate reader.

-

-

cAMP Assay (for Gi-coupled receptors M2, M4):

-

Stimulate cells expressing the receptor subtype with forskolin to increase intracellular cAMP levels.

-

Co-incubate with varying concentrations of this compound.

-

Measure the levels of cAMP using a suitable assay kit (e.g., ELISA-based).

-

Methodology for nAChRs (Ligand-gated ion channels):

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology (using Xenopus oocytes):

-

Inject cRNA encoding the desired nAChR subunits into Xenopus oocytes.

-

After 2-5 days of expression, perform TEVC recordings.

-

Apply varying concentrations of this compound to the oocytes and measure the evoked currents.

-

-

Patch-Clamp Electrophysiology (using mammalian cells):

-

Use whole-cell patch-clamp techniques on cells expressing the nAChR subtype of interest.

-

Apply the compound and record changes in membrane current.

-

Experimental Workflow for Mechanism of Action Studies

Caption: A structured workflow for elucidating the mechanism of action.

Conclusion

While direct experimental data on this compound is not extensively available, its chemical structure strongly suggests a mechanism of action centered on the cholinergic system. The most probable mode of action is as a muscarinic acetylcholine receptor agonist, with a potential for interaction with nicotinic acetylcholine receptors. This hypothesis is built upon the well-documented pharmacology of its close structural analog, arecoline, and other piperidine derivatives.

The in-depth technical guide presented here provides a robust framework for future research. The proposed experimental protocols, including receptor binding and functional assays, are essential next steps to validate this hypothesis and to fully characterize the pharmacological profile of this compound. Such studies will not only elucidate its precise mechanism of action but also unveil its potential as a therapeutic agent or a valuable tool for probing the complexities of the cholinergic system.

References

-

Damaj, M. I., et al. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 4(12), 2211-7. [Link]

-

Krogsgaard-Larsen, P., et al. (2000). Synthesis and pharmacological evaluation of dimeric muscarinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 43(23), 4359-67. [Link]

-